1-[2-(4-Bromophenyl)ethenyl]naphthalene
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Overview
Description
1-[2-(4-Bromophenyl)ethenyl]naphthalene is an organic compound that belongs to the class of naphthalenes substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)ethenyl]naphthalene typically involves the reaction of 1-bromo-4-iodobenzene with 2-naphthaleneboronic acid. This reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction . The reaction conditions generally include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)ethenyl]naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
Scientific Research Applications
1-[2-(4-Bromophenyl)ethenyl]naphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)ethenyl]naphthalene involves its interaction with molecular targets, such as enzymes or receptors. For example, in biological systems, the compound can inhibit the enzyme squalene, leading to a decrease in cholesterol biosynthesis . The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)naphthalene
- 4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene
- Ethanone, 1-(4-bromophenyl)-
Uniqueness
1-[2-(4-Bromophenyl)ethenyl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
64748-96-5 |
---|---|
Molecular Formula |
C18H13Br |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C18H13Br/c19-17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H |
InChI Key |
KCWPOCQYMWGFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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